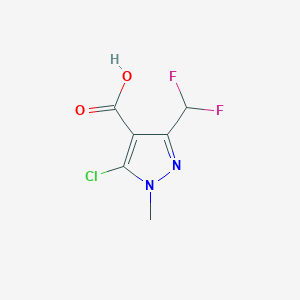

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

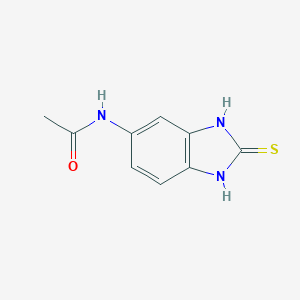

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H5ClF2N2O2 and its molecular weight is 210.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of related pyrazole carboxylic acid derivatives involves multiple steps, including oxidation, esterification, and hydrolysis, aiming for high purity and yield. For instance, the synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic Acid achieved a 52% overall yield with 98% purity, demonstrating the compound's synthetic accessibility for further studies (Li-fen, 2013).

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of pyrazole carboxylic acid derivatives with target proteins such as EGFR. These studies provide insight into the compound's potential as a scaffold for developing therapeutic agents targeting specific protein interactions (G. Ganga Reddy et al., 2022).

Antifungal Activity

Research into novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides has revealed moderate to excellent antifungal activities against various phytopathogenic fungi. This suggests potential agricultural applications, particularly in developing new fungicides with superior efficacy compared to existing products like boscalid. Topomer CoMFA models further elucidate the structure-activity relationships, aiding in the design of more potent antifungal agents (Shijie Du et al., 2015).

Coordination Chemistry

The compound's derivatives have been utilized in coordination chemistry to synthesize metal coordination polymers. These materials, featuring diverse structural motifs, have potential applications in catalysis, magnetic materials, and gas storage, reflecting the versatility of pyrazole carboxylic acids in designing functional materials (M. Cheng et al., 2017).

Heterocyclic Dyes Synthesis

The synthesis of heterocyclic dyes using pyrazole carboxylic acid derivatives as coupling components has been investigated. These studies highlight the compound's role in creating mono-/bi-heterocyclic dyes with variable absorption properties, suggesting its utility in developing novel dyes for industrial applications (T. Tao et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

5-chloro-3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2O2/c1-11-4(7)2(6(12)13)3(10-11)5(8)9/h5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTQDSCLSCPLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599563 | |

| Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202993-11-0 | |

| Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B178723.png)

![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)